1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a mesitylsulfonyl group and two methyl groups attached to the benzoimidazole core. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The targets of imidazole compounds can include enzymes such as nitric oxide synthase, adenylate kinase 2, and leukotriene A-4 hydrolase, among others . The interaction of imidazoles with these targets can lead to changes in cellular processes, such as signal transduction, energy metabolism, and inflammatory responses .
The pharmacokinetics of imidazole compounds—how they are absorbed, distributed, metabolized, and excreted by the body—can vary widely depending on their specific chemical structure. Factors that can influence the pharmacokinetics include the compound’s solubility, its stability in the gastrointestinal tract, and its susceptibility to metabolic enzymes .
The action of imidazole compounds can be influenced by various environmental factors, such as pH and the presence of other compounds that can interact with the imidazole. For example, certain metal ions can bind to imidazoles and affect their activity .
Preparation Methods
The synthesis of 1-(mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of mesitylsulfonyl chloride with 5,6-dimethyl-1H-benzo[d]imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines .
Scientific Research Applications
1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:
Comparison with Similar Compounds
1-(Mesitylsulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1-(Mesitylsulfonyl)-1H-imidazole: This compound has a similar structure but lacks the additional methyl groups on the benzoimidazole core.
1-Benzyl-2-aryl-1H-benzo[d]imidazole: This compound features a benzyl group instead of the mesitylsulfonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,6-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-11-6-14(4)18(15(5)7-11)23(21,22)20-10-19-16-8-12(2)13(3)9-17(16)20/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGRWLTVNMZDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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